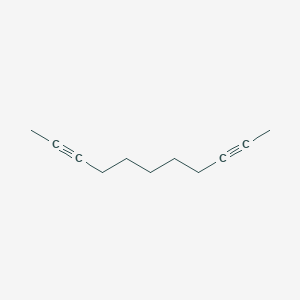
2,9-Undecadiyne
描述
2,9-Undecadiyne is an organic compound with the molecular formula C₁₁H₁₆ It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure
准备方法
Synthetic Routes and Reaction Conditions
2,9-Undecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. This method typically employs reagents such as palladium acetate, triphenylphosphine, and copper iodide under an inert atmosphere. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis can be applied. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2,9-Undecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert the triple bonds into single bonds, yielding undecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Undecane.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2,9-Undecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,9-Undecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- 1,6-Undecadiyne
- 1,10-Undecadiyne
- 1,8-Cyclopentadecadiyne
Comparison
2,9-Undecadiyne is unique due to the position of its triple bonds, which imparts distinct reactivity compared to other similar compounds. For instance, 1,6-Undecadiyne and 1,10-Undecadiyne have triple bonds at different positions, leading to variations in their chemical behavior and applications. The specific placement of the triple bonds in this compound makes it particularly useful in certain synthetic pathways and reactions.
属性
IUPAC Name |
undeca-2,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNTXVGHXTKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537907 | |
| Record name | Undeca-2,9-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-53-1 | |
| Record name | 2,9-Undecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undeca-2,9-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the exclusive formation of the 1,4-pentamethylene Dewar pyridone (1a) from 2,9-undecadiyne?
A1: The research highlights that reacting this compound with aluminum trichloride and phenyl isocyanate yields predominantly the 1,4-pentamethylene Dewar pyridone (1a) [, ]. This selectivity is interesting because other possible isomers could theoretically form. The researchers suggest that the regiospecific reactivity of an intermediate (4a) might explain this preference [, ]. Understanding the factors driving this selectivity is crucial for efficiently synthesizing desired isomers and potentially designing new synthetic routes to related compounds.
Q2: Why did attempts to convert the Dewar pyridone (1a) to the target pyridinophan-6-one fail? What alternative product was observed?
A2: The researchers attempted to convert the synthesized Dewar pyridone (1a) into pyridinophan-6-one using methods like irradiation, thermolysis, and acid catalysis. Unfortunately, these efforts proved unsuccessful [, ]. Instead, they observed a rearrangement of 1a to an ortho-annelated pyridone (13) under thermolysis and acid catalysis, confirmed through X-ray crystallography [, ]. This finding underscores the complexities of chemical synthesis and highlights the possibility of unexpected reaction pathways, even with established methods. Further investigation into the mechanism behind this rearrangement could provide insights for potentially achieving the desired pyridinophan-6-one structure through modified synthetic strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


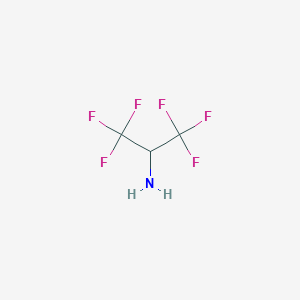
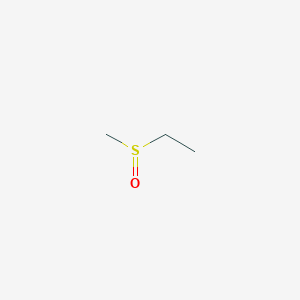
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
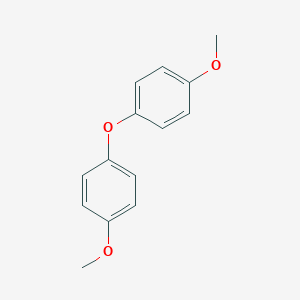
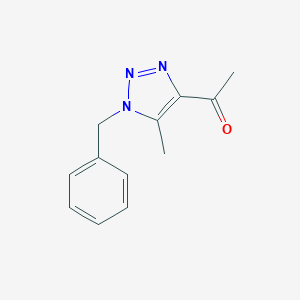
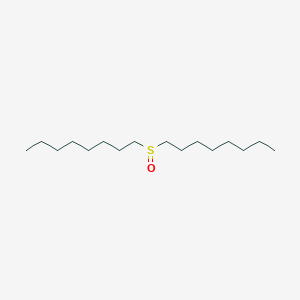

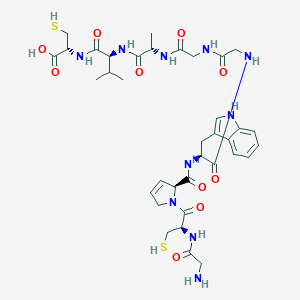
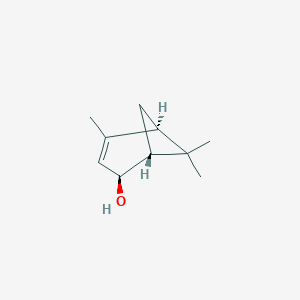
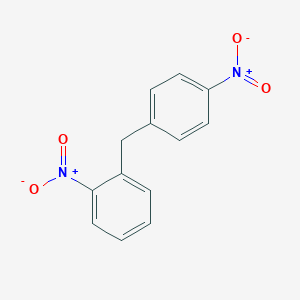
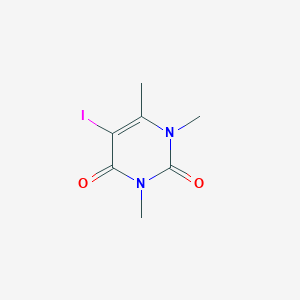
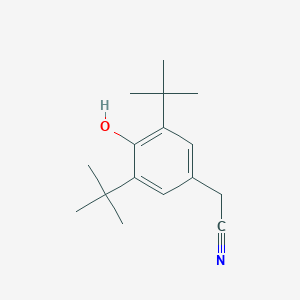
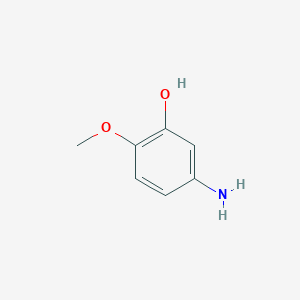
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
